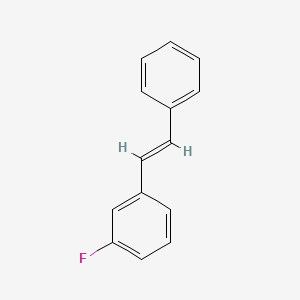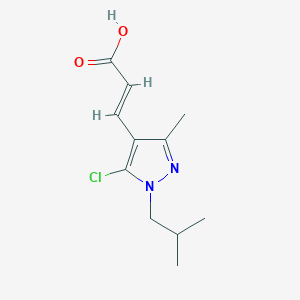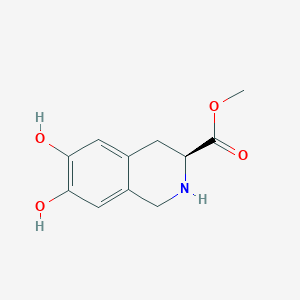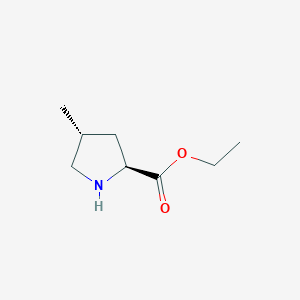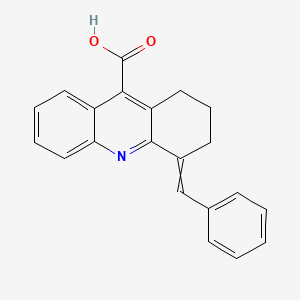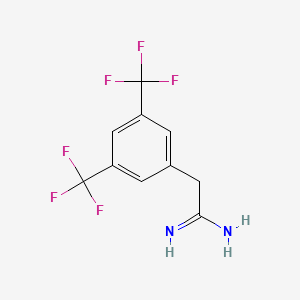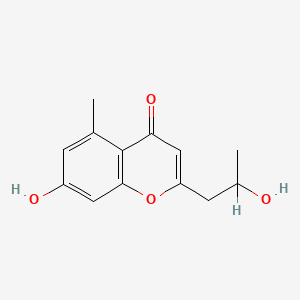
Aloesol
説明
Aloesol belongs to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. Aloesol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, aloesol is primarily located in the cytoplasm. Outside of the human body, aloesol can be found in green vegetables. This makes aloesol a potential biomarker for the consumption of this food product.
科学的研究の応用
Anticancer Potential
Aloes, including Aloesol, have shown promising anticancer properties. They exhibit antioxidant, antiproliferative, and immunostimulatory attributes. Research highlights their potential in preventing and treating cancer, mainly through their free radical scavenging and antiproliferative effects (Harlev et al., 2012).
Bioactive Functions
Aloesol and other compounds in aloes have been studied for their treatment of inflammation, immunomodulatory properties, effects on gastrointestinal function and ulcers, and anti-diabetic activity. These bioactive functions make them useful in various therapeutic applications (Z. Hua, 2007).
Antidiabetic Activity
Research has demonstrated the antidiabetic activity of aloes, including Aloesol. It has been observed to lower blood glucose levels, although the mechanisms remain unclear (Ghannam et al., 1986).
High-Performance Liquid Chromatography Analysis
High-performance liquid chromatography has been used to determine compounds like Aloesol in various Aloe species. This method provides a detailed analysis of the phenolic constituents of aloe, which are significant for their therapeutic properties (Okamura et al., 1996).
Extraction and Biological Activity
Studies have optimized methods for extracting bioactive constituents like Aloesol from Aloe vera rind, assessing their antioxidant and antimicrobial properties. This research is crucial for industrial applications in cosmetics and health products (Añibarro-Ortega et al., 2021).
Cyclooxygenase Inhibitory Activity
Aloes have been used in traditional medicine for their anti-inflammatory properties. Studies show that compounds in Aloes, possibly including Aloesol, inhibit cyclooxygenase, an enzyme involved in inflammation processes (Lindsey et al., 2002).
Pharmacological Update
Recent pharmacological studies have highlighted Aloe vera's role in wound healing, antimicrobial properties, and potential for cancer and diabetes treatment. This includes the investigation of compounds like Aloesol (Sánchez et al., 2020).
Dietary Aloesin in Anti-Inflammatory Activity
Dietary supplementation with aloe components, including aloesin, showed significant anti-inflammatory effects in a rat model of colitis. This suggests the potential of Aloesol and related compounds in treating inflammatory diseases (Park et al., 2011).
特性
IUPAC Name |
7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Aloesol | |
CAS RN |
94356-35-1 | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.5 - 189 °C | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-Dimethylphenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1638089.png)




